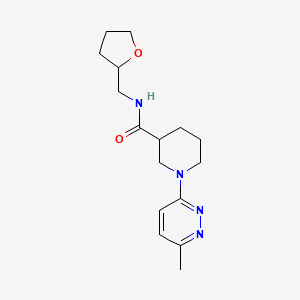
1-(6-methylpyridazin-3-yl)-N-((tetrahydrofuran-2-yl)methyl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-methylpyridazin-3-yl)-N-((tetrahydrofuran-2-yl)methyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C16H24N4O2 and its molecular weight is 304.394. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Convergent, Stereoselective Synthesis
A study by Cann et al. (2012) detailed the development of a convergent, stereoselective, and economical synthesis for a potent calcitonin gene-related peptide (CGRP) receptor antagonist, showcasing advanced synthetic methodologies applicable to complex molecules (Cann et al., 2012).
Polyamide Formation
Research by Hattori and Kinoshita (1979) involved the synthesis of polyamides containing theophylline and thymine through addition reactions, highlighting the utility of specific functional groups in polymer chemistry (Hattori & Kinoshita, 1979).
Pharmaceutical Applications
Antipsychotic Agent Synthesis
Norman et al. (1996) explored heterocyclic carboxamides as potential antipsychotic agents, emphasizing the importance of structural variations in modulating receptor affinity and activity (Norman et al., 1996).
Catalytic Oxidative Cyclization-Alkoxycarbonylation
Bacchi et al. (2005) reported on the synthesis of heterocyclic derivatives via palladium-catalyzed oxidative cyclization-alkoxycarbonylation, a method that could be relevant for the construction of complex molecules for pharmaceutical use (Bacchi et al., 2005).
Mechanism of Action
Target of Action
The primary target of this compound is the PCSK9 protein . PCSK9, or Proprotein Convertase Subtilisin/Kexin type 9, is a protein that plays a crucial role in regulating the amount of cholesterol in the body .
Mode of Action
The compound is a It is converted by liver carboxyesterase (CES1) to its zwitterionic active drug . This active drug selectively inhibits PCSK9 protein synthesis . The inhibition of PCSK9 protein synthesis leads to a decrease in the amount of cholesterol in the body .
Biochemical Pathways
The compound affects the cholesterol metabolism pathway . By inhibiting the synthesis of PCSK9 protein, the compound reduces the amount of cholesterol in the body . This can have downstream effects on other biochemical pathways that involve cholesterol, such as the synthesis of steroid hormones .
Pharmacokinetics
The compound has good bioavailability due to its oral administration and liver targeting . It is converted to its active form in the liver, which allows it to act directly on its target, the PCSK9 protein
Result of Action
The result of the compound’s action is a reduction in plasma PCSK9 . This leads to a decrease in the amount of cholesterol in the body . The compound is well tolerated in rats and monkeys in vivo .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors These could include factors such as the individual’s diet, other medications they may be taking, and their overall health status.
properties
IUPAC Name |
1-(6-methylpyridazin-3-yl)-N-(oxolan-2-ylmethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2/c1-12-6-7-15(19-18-12)20-8-2-4-13(11-20)16(21)17-10-14-5-3-9-22-14/h6-7,13-14H,2-5,8-11H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRSXGFQTDPOUJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCCC(C2)C(=O)NCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

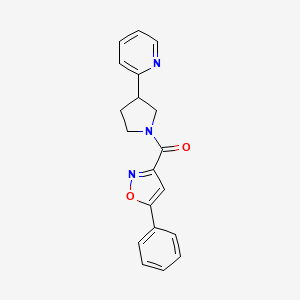
![2-((2-(3-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2993697.png)
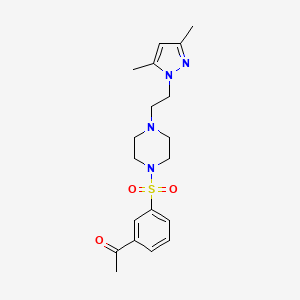

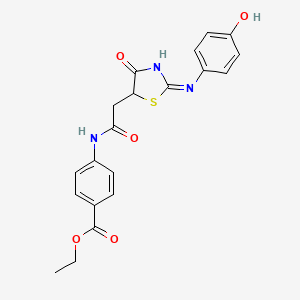
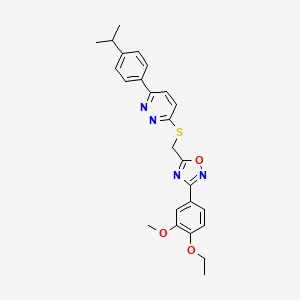

![3-[2-(2-chlorophenyl)ethyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2993705.png)
![N-(1H-benzo[d]imidazol-2-yl)-6-methoxypyrimidine-4-carboxamide](/img/structure/B2993707.png)
![1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2993710.png)
![(1R,5S)-3-(1H-pyrazol-1-yl)-8-((3,3,3-trifluoropropyl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2993711.png)
![[5-[Hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-diphenylmethanol](/img/no-structure.png)
![N-(2,5-dichlorophenyl)-2-((3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2993714.png)
![(4-ethoxyphenyl)[6-fluoro-4-(3-fluoro-4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2993715.png)